molecular formula C12H12O4 B1618995 3-(Benzoyloxy)-2,4-pentanedione CAS No. 4620-47-7

3-(Benzoyloxy)-2,4-pentanedione

Cat. No. B1618995
CAS RN: 4620-47-7
M. Wt: 220.22 g/mol
InChI Key: VWWVUXIKLRIRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzoyloxy)-2,4-pentanedione is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzoyloxy)-2,4-pentanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzoyloxy)-2,4-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoyloxy)-2,4-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4620-47-7

Product Name

3-(Benzoyloxy)-2,4-pentanedione

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,4-dioxopentan-3-yl benzoate

InChI

InChI=1S/C12H12O4/c1-8(13)11(9(2)14)16-12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

VWWVUXIKLRIRAZ-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1

Other CAS RN

4620-47-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with powdered potassium hydroxide (21.89 g, 390.2 mmol), benzoic acid (47.65 g, 390.2 mmol), and DMF (500 mL). The mixture was heated at 50° C. for 1 hour. 3-Chloropentane-2,4-dione (52.5 g, 390.2 mmol) was added and the reaction was stirred 50° C. overnight. The reaction was cooled to ambient temperature, diluted in water (1.5 L) and extracted with ether (3×500 mL). The combined organic layers were washed with water, saturated NH4Cl and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford 2,4-dioxopentan-3-yl benzoate (82.59 g, 96.12% yield) as yellow oil.
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
47.65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium benzoate (106.5 g, 0.74 mol) is suspended in 500 ml of dry DMSO in a three necked flask equipped with a mechanical stirrer and under a gentle stream of argon. Chloroacetylacetone (50 g, 0.37 mol) is then added and the resulting orange mixture is stirred vigorously. After 3 hours the reaction is complete (TLC hexane/ethyl acetate 8/2); the melange is cooled by means of iced water and diluted with 500 ml of water. The solution is then extracted into ether (3×400 ml), washed with water (2×1 L), dried over Na2SO4 and concentrated to dryness in vacuo. The resulting viscous orange oil is pure enough for the next step. The yield is 81.4 g (100%).
Quantity
106.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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